molecular formula C12H20O2 B157945 gamma-Terpinyl acetate CAS No. 10235-63-9

gamma-Terpinyl acetate

Cat. No. B157945
CAS RN: 10235-63-9
M. Wt: 196.29 g/mol
InChI Key: ZKKBZSOYCMSYRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gamma-Terpinyl acetate is a tertiary monoterpenoid alcohol . It is an analog of dabigatran and has shown promising results in anticancer and apoptosis studies . It has been found to inhibit kinases, which are enzymes that play a crucial role in cell growth and division .


Synthesis Analysis

Terpinyl acetate can be synthesized by esterification of α-pinene with acetic acid under acidic conditions . In this process, the selectivity of the catalyst is critical . Acidic ionic liquids have been used as catalysts in the synthesis of terpinyl acetate . The yield of terpinyl acetate reached 35.70% under optimum conditions .


Molecular Structure Analysis

The gamma-Terpinyl acetate molecule contains a total of 34 bonds. There are 14 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 six-membered ring, and 1 ester (aliphatic) .


Chemical Reactions Analysis

The most important reaction for the fragrance industry is the esterification of terpinyl acetate, particularly the acetylation .


Physical And Chemical Properties Analysis

Gamma-Terpinyl acetate is a tertiary monoterpenoid alcohol . It is present in different natural sources, but its production is mostly based on chemical hydration using α-pinene or turpentine .

Scientific Research Applications

  • Synthesis and Catalysis :

    • Gamma-Terpinyl acetate, a significant natural flavor, can be synthesized through esterification of α-pinene with acetic acid. Ionic liquids have been used as catalysts in this synthesis, showing effective separation and recycling, which contributes to a new strategy for its synthesis (Li et al., 2013).
    • Lipase-catalyzed esterification in supercritical carbon dioxide has also been explored for the synthesis of terpinyl acetate. This method offers a more eco-friendly approach compared to traditional chemical synthesis (Liaw & Liu, 2010).
  • Sensing Applications :

    • A Quartz Crystal Microbalance (QCM) gas sensor was developed to detect α-terpinyl acetate in cardamom, demonstrating the compound's potential in aroma sensing and food quality control (Debabhuti et al., 2021).
  • Antimicrobial and Phytotoxic Effects :

    • A study on α-Terpinyl acetate found it to exhibit strong phytotoxic effects on certain monocotyledons and showed significant antimicrobial effects against fungi and dermatophytes. This suggests its potential use in developing drugs for mycosis or as a natural pesticide (Vaičiulytė et al., 2021).
  • Enzymatic Synthesis in Organic Solvent :

    • The enzymatic synthesis of geranyl acetate, a related ester of terpinyl alcohols, in organic solvent was investigated, highlighting the importance of optimizing process conditions for high yields. This research enhances the understanding of environmentally friendly synthesis methods for similar compounds (Rosa et al., 2017).

Safety And Hazards

Gamma-Terpinyl acetate is classified as hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2 . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Gamma-Terpinyl acetate has a wide range of biological applications as an antioxidant, anticancer, anticonvulsant, antiulcer, antihypertensive, anti-nociceptive compound . It is also used to enhance skin penetration, and also has insecticidal properties . Therefore, future research in the utilization of gamma-Terpinyl acetate is supported .

properties

IUPAC Name

(1-methyl-4-propan-2-ylidenecyclohexyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-9(2)11-5-7-12(4,8-6-11)14-10(3)13/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKBZSOYCMSYRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1CCC(CC1)(C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1051515
Record name 1-Methyl-4-(1-methylethylidene)cyclohexyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1051515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

gamma-Terpinyl acetate

CAS RN

10235-63-9
Record name gamma-Terpinyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010235639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanol, 1-methyl-4-(1-methylethylidene)-, 1-acetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Methyl-4-(1-methylethylidene)cyclohexyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1051515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-4-(1-methylethylidene)cyclohexyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.500
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .GAMMA.-TERPINYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W5WSA0D5Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
gamma-Terpinyl acetate
Reactant of Route 2
Reactant of Route 2
gamma-Terpinyl acetate
Reactant of Route 3
Reactant of Route 3
gamma-Terpinyl acetate
Reactant of Route 4
gamma-Terpinyl acetate
Reactant of Route 5
gamma-Terpinyl acetate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
gamma-Terpinyl acetate

Citations

For This Compound
6
Citations
BM Mitzner, ET Theimer… - Canadian Journal of …, 1963 - cdnsciencepub.com
… is 0.64 and that of gamma-terpinyl acetate is 0.95.) Therefore, the … gamma-terpinyl acetate which was 65y0 pure. The structures of the alpha-terpinyl acetate and gammaterpinyl acetate …
Number of citations: 6 cdnsciencepub.com
KY Oh, YM Goo, WM Jeong, SM Sin, YS Kil… - Journal of Life …, 2018 - koreascience.kr
This study investigated the chemical composition of four Korean cultivated Chrysanthemum indicum L.(Gamguk 1 ho, Gamguk 2 ho, Gamguk 3 ho, and Wonhyang) which are used in …
Number of citations: 1 koreascience.kr
AT Peana, MDL Moretti - Studies in natural products chemistry, 2002 - Elsevier
Pharmacological properties of S. sclarea and S. desoleana oils are discussed in relation to their chemical composition. After systemic administration, these oils had a depressant action …
Number of citations: 84 www.sciencedirect.com
HG Ferguson, PDE Mayo… - Canadian Journal of …, 1963 - cdnsciencepub.com
… to the extent of 35% in the pyrolyzed material) are terpinolene and dipentene, it was not possible to obtain a quantitative ratio of the pyrolysis products of the gamma-terpinyl acetate." …
Number of citations: 16 cdnsciencepub.com
BK Bettadaiah - 2003 - ir.cftri.res.in
In the present investigation, special emphasis has been given to developing newer strategies for the oxygenated, thio- and new glucoside derivatives of monoterpenes. The main …
Number of citations: 1 ir.cftri.res.in
RJ Cvetanović, FJ Duncan… - Canadian Journal of …, 1963 - cdnsciencepub.com
… We have observed that when gamma-terpinyl acetate (11) is pyrolyzed at 400' C, it eliminates acetic acid to form I and terpinolene (III), presumably by the usual concerted mechanism …
Number of citations: 61 cdnsciencepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.